4-Hydroxyphenylglyoxal hydrate

説明

Overview and Significance in Chemical Sciences

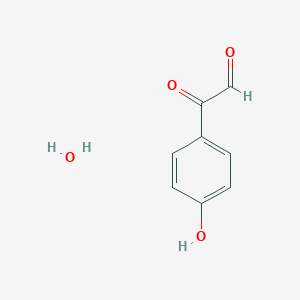

4-Hydroxyphenylglyoxal hydrate, systematically known as 2,2-dihydroxy-1-(4-hydroxyphenyl)ethanone, is a derivative of polyhydroxy acetophenone. Its structure is characterized by a para-hydroxyphenyl ring attached to an ethanone group which is flanked by two hydroxyl groups, existing in a hydrated form. This compound serves as a versatile and valuable building block in the field of organic synthesis. chemimpex.com

The significance of this compound in chemical sciences stems from its bifunctional nature, possessing two adjacent carbonyl groups (in its anhydrous form) and a reactive phenolic hydroxyl group. nih.gov This structure allows it to be a key intermediate and precursor in the synthesis of a wide array of more complex molecules. chemimpex.com It is particularly instrumental in the production of pharmaceuticals and agrochemicals. chemimpex.com Its hydrophilic character, enhanced by the vicinal diol group, increases its compatibility with various solvents, making it suitable for diverse reaction conditions. chemimpex.com

Commonly, it is synthesized through the oxidation of 4-hydroxyacetophenone. rsc.org In academic and industrial research, it is used as a reagent to construct heterocyclic compounds, such as quinoxalines and furan derivatives, which are core structures in many biologically active molecules and functional materials. nih.govnih.gov Furthermore, its utility extends to the formulation of dyes, pigments, and advanced materials. chemimpex.com It also plays a role in biochemical research as a reagent for studying protein interactions and enzyme activity. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 197447-05-5 scbt.com |

| Molecular Formula | C₈H₈O₄ scbt.com |

| Molecular Weight | 168.15 g/mol scbt.com |

| IUPAC Name | 2,2-dihydroxy-1-(4-hydroxyphenyl)ethanone |

| Appearance | Colourless foam rsc.org |

| Solubility | Enhanced water solubility compared to non-hydroxylated analogues. |

Historical Context of Glyoxal Derivatives in Research

The study of glyoxal derivatives is built upon the foundational research of glyoxal (OCHCHO), the simplest dialdehyde. Glyoxal itself was first prepared and named in the 19th century. taylorandfrancis.com Early research into glyoxal and its derivatives focused on their fundamental chemical reactivity.

In the mid-20th century, from the 1940s to the 1960s, scientific investigations began to uncover the biological relevance of glyoxal. Histopathological studies from this era noted a connection between the effects induced by glyoxal and the pathological changes observed in diabetes. who.int This marked a significant shift, identifying glyoxal not just as a synthetic chemical but as a compound potentially involved in physiological and pathological processes. This concept of "carbonyl stress," where reactive carbonyl compounds like glyoxal accumulate and cause cellular damage, gained prominence. who.int

Further research established that glyoxal and its derivatives are formed endogenously in the human body through various metabolic pathways, including the Maillard reaction and lipid peroxidation. acs.org These reactive species can modify proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases. acs.org This historical understanding of glyoxal as a biologically significant molecule paved the way for the investigation of more complex derivatives like this compound, exploring their roles as synthetic tools and their potential interactions within biological systems. chemimpex.comnih.gov

Current Research Landscape of this compound

The current research landscape for this compound is dynamic, with significant applications in synthetic chemistry, materials science, and biocatalysis. Its role as a versatile precursor is a central theme in contemporary studies.

A major area of research is its use in multicomponent reactions to synthesize complex heterocyclic structures. For instance, it is a key starting material in the synthesis of quinoxaline derivatives. nih.govresearchgate.net Quinoxalines are important scaffolds in materials science for creating dyes, organic semiconductors, and electroluminescent materials, as well as in medicinal chemistry for developing new therapeutic agents. researchgate.net Recent studies have utilized microdroplet-assisted reactions with this compound to rapidly synthesize quinoxaline libraries, demonstrating a method that is significantly faster and more efficient than traditional bulk-phase reactions. nih.govresearchgate.net This high-throughput approach accelerates the discovery of novel functional materials and bioactive compounds. nih.gov

Another significant research direction involves its application in biocatalysis for enantioselective synthesis. Researchers have employed glyoxalase-based enzyme systems for the highly selective conversion of aryl glyoxals, including this compound, into optically pure α-hydroxy carboxylic acids. researchgate.net This enzymatic approach provides a green and efficient route to chiral building blocks that are valuable in the pharmaceutical industry. For example, (S)-(+)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid has been synthesized from this compound using this method. researchgate.net

Furthermore, 4-hydroxyphenylglyoxal and other aryl glyoxals are extensively used as building blocks for a wide range of oxygen-containing heterocycles like furans and pyrans through various catalytic systems, including gold catalysis and acid catalysis. nih.govrsc.org These synthetic strategies highlight the compound's adaptability in creating diverse molecular architectures. nih.gov

Table 2: Selected Current Research Applications of this compound

| Research Area | Application | Specific Example/Finding | Reference(s) |

|---|---|---|---|

| Materials Science & Organic Synthesis | Synthesis of Quinoxaline Derivatives | Used in microdroplet-assisted reactions for the rapid, catalyst-free synthesis of various quinoxalines. | nih.govresearchgate.net |

| Biocatalysis | Enantioselective Synthesis | Substrate for glyoxalase enzyme systems to produce chiral α-hydroxy carboxylic acids, such as (S)-(+)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid. | researchgate.net |

| Heterocyclic Chemistry | Multicomponent Reactions | Serves as a key building block in the synthesis of diverse oxygen heterocycles, including substituted furans, via gold-catalyzed reactions. | nih.gov |

| Medicinal Chemistry | Precursor for Bioactive Molecules | A derivative, 3-carbomethoxy-4-hydroxyphenylglyoxal hydrate, is used as an intermediate for synthesizing complex molecules for drug discovery. | lookchem.com |

特性

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKDQJGLFIXJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632843 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197447-05-5 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. How can computational modeling complement experimental data in predicting HPG's reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。